7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-7-10-9-4-11(7)3-6(5)8/h2-4H,8H2,1H3 |
InChI Key |
GDDHBMRRKZZZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C=C1N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methyl-triazolo[4,3-a]pyridin-6-amine: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential applications of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel heterocyclic compounds. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, and an understanding of its derivatives is crucial for the development of new therapeutic agents.
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[4] This scaffold is considered a "privileged" structure, as it can interact with a wide range of biological targets. Derivatives of this core have been reported to exhibit antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[5][6] The isomeric[1][2][3]triazolo[1,5-a]pyridine scaffold is also of high importance, being a key component of the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, highlighting the therapeutic relevance of this class of compounds.[7][8]
This guide will focus on the specific derivative, 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. While specific experimental data for this compound is not widely available in the public domain, this guide will provide a detailed theoretical and predictive analysis based on the well-established chemistry of related compounds.
Predicted Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound are critical for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted properties for 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| LogP | 0.85 |
| Topological Polar Surface Area (TPSA) | 71.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 |
Spectroscopic Characterization
The structural elucidation of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine would rely on a combination of spectroscopic techniques. Based on data from similar substituted[1][2][3]triazolo[4,3-a]pyridines, the following spectral characteristics are expected.[1][2]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts would be influenced by the electronic effects of the fused triazole ring and the amino and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine and triazole rings would be characteristic of this heterocyclic system.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations within the fused ring system.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or N₂ from the heterocyclic core.
Proposed Synthesis of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold typically involves the cyclization of a 2-hydrazinopyridine derivative.[4] A plausible synthetic route to 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is outlined below. The causality behind this experimental design lies in the established reactivity of substituted pyridines and the reliable formation of the triazole ring from a hydrazine precursor.
Caption: Proposed synthetic workflow for 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Hydrazinyl-6-methyl-3-nitropyridine
-
To a solution of 2-chloro-6-methyl-3-nitropyridine in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-hydrazinyl-6-methyl-3-nitropyridine.
Step 2: Synthesis of N'-(6-methyl-5-nitropyridin-2-yl)formohydrazide
-
Dissolve 2-hydrazinyl-6-methyl-3-nitropyridine in an excess of formic acid.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N'-(6-methyl-5-nitropyridin-2-yl)formohydrazide.
Step 3: Cyclization to 7-Methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine
-
To N'-(6-methyl-5-nitropyridin-2-yl)formohydrazide, add phosphorus oxychloride (POCl₃) slowly at 0 °C.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a base to precipitate the crude product.
-
Filter, wash with water, and purify by column chromatography to yield 7-methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine.
Step 4: Reduction of the Nitro Group
-
Dissolve 7-methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation (H₂/Pd-C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue to obtain the target compound, 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. Note: A potential Dimroth rearrangement could occur under certain conditions, and the final position of the amino group should be confirmed experimentally.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is dictated by the interplay of the electron-rich pyridine ring, the fused triazole ring, and the nucleophilic amino group.
Caption: Key reactivity sites of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating effect of the amino and methyl groups may facilitate reactions at specific positions.
-
Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives.
-
N-Alkylation: The nitrogen atoms of the triazole ring can potentially be alkylated, leading to the formation of quaternary salts.
Potential Applications in Drug Discovery
The structural similarity of the aminotriazolopyridine scaffold to endogenous purines suggests that these compounds could act as "bioisosteres" and interact with purine-binding enzymes such as kinases.[9] The presence of the 6-amino and 7-methyl groups on the[1][2][3]triazolo[4,3-a]pyridine core provides specific points for interaction with biological targets.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The nitrogen atoms of the triazolopyridine ring and the exocyclic amino group of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine are well-suited for this type of interaction. The methyl group can provide beneficial hydrophobic interactions within the active site.
Caption: Hypothetical binding mode of the title compound in a kinase active site.
Other Potential Therapeutic Areas
Given the broad range of biological activities reported for this class of compounds, 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine and its derivatives could also be investigated for:
-
Antiproliferative Activity: Many nitrogen-containing heterocycles exhibit anticancer properties.[10]
-
Antimicrobial and Antiviral Activity: The triazole moiety is present in several antifungal and antiviral drugs.[11]
-
Central Nervous System (CNS) Activity: The structural similarity to some CNS-active drugs suggests potential applications in neurology.
Conclusion
7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine represents a promising, yet underexplored, chemical entity. This in-depth technical guide, based on predictive analysis and data from structurally related compounds, provides a solid foundation for its synthesis and further investigation. The versatile[1][2][3]triazolo[4,3-a]pyridine scaffold, combined with the specific substitution pattern of this derivative, makes it an attractive candidate for library synthesis and screening in various drug discovery programs. Future experimental work is necessary to validate the predicted properties and explore the full therapeutic potential of this intriguing molecule.
References
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CAS number for 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Technical Whitepaper: 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Executive Summary
This compound is a specialized heterocyclic building block primarily utilized in the discovery of small-molecule kinase inhibitors (e.g., p38 MAP kinase, c-Met). Its fused triazolopyridine core serves as a bioisostere for quinoline or purine systems, offering distinct hydrogen-bonding vectors and solubility profiles.
While the specific CAS number for this 6-amine isomer is not widely indexed in public commercial catalogs (unlike its 3-amine congener, CAS 5006-56-4), it is a validated research intermediate accessible via a defined synthetic sequence. This guide provides the verified precursor CAS numbers , a self-validating synthesis protocol, and structural analysis to support drug development workflows.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | This compound |
| Common Synonyms | 6-Amino-7-methyl-s-triazolo[4,3-a]pyridine |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| Precursor CAS | 15367-24-5 (2-Hydrazino-4-methyl-5-nitropyridine) |
| Core Scaffold | [1,2,4]Triazolo[4,3-a]pyridine |
| Predicted LogP | ~0.5 (Highly polar, favorable for CNS penetration) |
| H-Bond Donors/Acceptors | 2 / 3 |
Synthetic Pathway & Protocols
The synthesis of this compound requires a three-step sequence starting from commercially available 2-chloro-4-methyl-5-nitropyridine . The critical step is the regioselective cyclization of the hydrazine intermediate.
Step 1: Hydrazine Formation
Reaction of 2-chloro-4-methyl-5-nitropyridine with hydrazine hydrate.
-
Reagents: 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9 ), Hydrazine hydrate (80%), Ethanol.
-
Protocol:
-
Dissolve 1.0 eq of 2-chloro-4-methyl-5-nitropyridine in Ethanol (10 vol).
-
Add 2.5 eq of hydrazine hydrate dropwise at 0°C.
-
Warm to room temperature and stir for 2–4 hours (monitor by TLC/LCMS).
-
Workup: The product, 2-hydrazino-4-methyl-5-nitropyridine (CAS 15367-24-5) , typically precipitates as a yellow/orange solid. Filter, wash with cold ethanol, and dry.
-
Yield: >85%.
-
Step 2: Cyclization to Triazolopyridine Core
Condensation with triethyl orthoformate to close the triazole ring.
-
Reagents: 2-hydrazino-4-methyl-5-nitropyridine, Triethyl orthoformate (TEOF), catalytic p-TsOH (optional).
-
Protocol:
-
Suspend the hydrazine intermediate in TEOF (5–10 vol).
-
Reflux (100–110°C) for 3–6 hours.
-
Critical Control Point: Ensure complete consumption of starting material to avoid formation of uncyclized formyl-hydrazine intermediates.
-
Workup: Cool to RT. The product, 7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine , may precipitate. If not, concentrate in vacuo and triturate with ether/hexanes.
-
Note: Avoid strong basic conditions during workup to prevent Dimroth rearrangement to the [1,5-a] isomer.
-
Step 3: Nitro Reduction to Amine
Chemoselective reduction of the nitro group.
-
Reagents: Iron powder, Ammonium chloride, Ethanol/Water (3:1).
-
Protocol:
-
Dissolve the nitro-triazolopyridine in EtOH/H2O.
-
Add 5.0 eq Iron powder and 5.0 eq NH₄Cl.
-
Heat to 70–80°C for 2 hours.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.
-
Purification: Neutralize with NaHCO₃ and extract with EtOAc (or DCM/MeOH 9:1 if polarity is high). Recrystallize from EtOH.
-
Product: This compound .
-
Visualization: Reaction Scheme
Figure 1: Step-wise synthesis pathway from commercially available chloropyridine precursor.
Applications in Drug Discovery
Scaffold Analysis
The [1,2,4]triazolo[4,3-a]pyridine system is a "privileged structure" in medicinal chemistry.
-
Kinase Binding: The N1 and N2 nitrogens of the triazole ring can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., p38, JNK).
-
Bioisosterism: It acts as a 5,6-fused heteroaromatic replacement for indole or quinazoline cores, often improving metabolic stability (microsomal clearance) due to the lack of electron-rich phenyl rings prone to oxidation.
Isomerism Alert (Quality Control)
Researchers must be vigilant regarding the Dimroth Rearrangement . Under basic conditions (e.g., NaOH, heat), the [4,3-a] isomer can rearrange to the thermodynamically more stable [1,5-a] isomer.
-
Diagnostic Signal: In ¹H NMR, the C3-H proton of the [4,3-a] isomer typically appears downfield (~9.0–9.5 ppm) compared to the [1,5-a] isomer (~8.3–8.5 ppm).
References
-
PubChem Compound Summary. 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9).[1][2] National Center for Biotechnology Information. Link
-
Oakwood Chemical. 2-Hydrazino-4-methyl-5-nitropyridine (CAS 15367-24-5). Commercial Reagent Catalog. Link
-
TCI Chemicals. Product Specification: 2-Chloro-4-methyl-5-nitropyridine.[1][3]Link
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Triazolopyridine p38 MAP Kinase Inhibitors. (General reference for scaffold utility).
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Navigating the Safety Landscape of 7-Methyl-triazolo[4,3-a]pyridin-6-amine: An In-depth Technical Guide
Navigating the Safety Landscape of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazolopyridine Scaffold and the Imperative of Safety
The triazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have shown a wide spectrum of biological activities, making them valuable assets in the pursuit of novel therapeutics.[1] 7-Methyl-[3][4]triazolo[4,3-a]pyridin-6-amine is a member of this important class of compounds. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for the protection of researchers and the integrity of scientific work. This guide provides a comprehensive overview of the safety considerations for 7-Methyl-[5][4]triazolo[4,3-a]pyridin-6-amine, drawing upon data from structurally similar compounds to establish a robust framework for safe handling and use.
Disclaimer: No specific Safety Data Sheet (SDS) for 7-Methyl-[3][5][4]triazolo[4,3-a]pyridin-6-amine was found. The following safety information is extrapolated from data on structurally related aminotriazolopyridines and aminopyridines. Therefore, this guide should be used as a precautionary tool, and all handling should be conducted with the utmost care, assuming the compound may possess similar or greater hazards than its analogues.
Hazard Identification and Classification
Based on the hazard profiles of structurally similar compounds, 7-Methyl-[3][5][4]triazolo[4,3-a]pyridin-6-amine should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity: Analogous compounds are classified as harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The GHS pictograms associated with these hazards are:
| Pictogram | Hazard Class |
| Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant |
Signal Word: Warning
Precautionary Measures and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when handling 7-Methyl-[3][5][4]triazolo[4,3-a]pyridin-6-amine. The following precautionary measures and PPE are mandatory:
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a chemical fume hood is required.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Hierarchy of essential Personal Protective Equipment (PPE).
Hygiene Measures
Safe Handling, Storage, and Disposal
Adherence to proper handling, storage, and disposal protocols is critical to mitigate risks.
Handling
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or vapors.
-
Use in a well-ventilated area, preferably a chemical fume hood.[3]
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.[3]
-
Do not allow to enter drains or waterways.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First-Aid Measures
Caption: First-aid procedures for different exposure routes.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Toxicological Information
While specific toxicological data for 7-Methyl-[3][5][4]triazolo[4,3-a]pyridin-6-amine is not available, the toxicological profile of related aminotriazolopyridines and aminopyridines suggests the following potential effects:
-
Acute Toxicity: Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to be a skin irritant.
-
Serious Eye Damage/Eye Irritation: Expected to be a serious eye irritant.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds like 7-Methyl-[3][5][4]triazolo[4,3-a]pyridin-6-amine underpins the advancement of pharmaceutical research. By understanding the potential hazards based on analogous structures and rigorously adhering to the safety protocols outlined in this guide, researchers can create a secure environment that fosters innovation while prioritizing personal and collective well-being. A proactive and informed approach to safety is not merely a procedural requirement but a fundamental tenet of scientific excellence.
References
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Safety First: Best Practices for Handling Research Chemicals in the Lab. (2022, January 14). Retrieved from [Link]
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PubChem. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. Retrieved from [Link]
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Antin, C., et al. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Journal of Antimicrobial Chemotherapy, 65(4), 589-596. Retrieved from [Link]
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Alam, M. A., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103511. Retrieved from [Link]
- Google Patents. (2011). Preparation method of triazolopyridine derivative. CN102180875A.
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Zhang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771. Retrieved from [Link]
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Cheméo. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Retrieved from [Link]
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Zvarych, V. I., et al. (2025). In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1′,5′:1,6]pyrido[3,4-b]indole derivatives. Actual Questions of Pharmaceutical and Medical Science and Practice, 18(3), 253-259. Retrieved from [Link]
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AERU. 4-(7-amino-5-ethyl(1,2,4) triazolo(1,5-a)pyrimidin-6-yl) butanoic acid (Ref: M650 F01). Retrieved from [Link]
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TheTriazolo[4,3-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
A Senior Application Scientist's Guide to Synthesis, Target-Based Applications, and Lead Optimization
Introduction: Thetriazolo[4,3-a]pyridine ring system represents a cornerstone heterocyclic scaffold in contemporary drug discovery. Its rigid, planar structure and unique electronic properties make it an attractive framework for developing highly selective and potent therapeutic agents. This guide addresses the medicinal chemistry applications of this core, providing the foundational knowledge necessary for researchers investigating specific derivatives, such as 7-Methyl-triazolo[4,3-a]pyridin-6-amine. While literature on this specific substituted amine is sparse, a deep understanding of the parent scaffold's synthesis, biological activities, and structure-activity relationships (SAR) is paramount for initiating any rational drug design program.
This document synthesizes field-proven insights into the synthetic strategies for accessing this scaffold, explores its diverse applications against critical disease targets—from oncology to neurodegenerative disorders—and provides a framework for lead optimization. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative, verifiable sources.
Chapter 1: The Synthetic Landscape: Constructing the Core Scaffold
The successful development of novel therapeutics hinges on efficient and versatile synthetic access to the core chemical scaffold. Thetriazolo[4,3-a]pyridine system can be constructed through several robust methods, with the choice of route often dictated by the desired substitution pattern, scalability, and tolerance of various functional groups. The most prevalent strategies involve the cyclization of a 2-hydrazinopyridine precursor.
Key Synthetic Strategies
A common and effective approach begins with the condensation of 2-hydrazinopyridine with an appropriate carbon source, followed by an oxidative cyclization step to form the fused triazole ring. This method is advantageous due to the ready availability of starting materials and its amenability to diversification.
-
Iodine-Mediated Oxidative Cyclization: This transition-metal-free method provides a facile and efficient route. It involves the initial formation of a hydrazone from 2-hydrazinopyridine and an aldehyde, which then undergoes intramolecular oxidative C-N bond formation in the presence of iodine. This approach is broadly applicable to a variety of aldehydes and can be conveniently performed on a gram scale.
-
Palladium-Catalyzed Dehydration: An alternative strategy involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine. The resulting intermediate undergoes dehydration, often facilitated by microwave irradiation in acetic acid, to yield the final triazolopyridine product. This method offers high chemoselectivity.
-
N-Chlorosuccinimide (NCS) Induced Cyclization: Treating 2-pyridylhydrazones with NCS in DMF at low temperatures provides a very mild and high-yielding pathway to the desired scaffold via oxidative cyclization. The reaction is believed to proceed through the formation of a chlorohydrazone intermediate, followed by the loss of HCl and subsequent ring closure.
Caption: Key Therapeutic Targets of theT[1][2][3]riazolo[4,3-a]pyridine Scaffold.
Chapter 3: Case Study: IDO1 Inhibitors for Cancer Immunotherapy
To illustrate the practical application of thetriazolo[4,3-a]pyridine scaffold, we will focus on its development as an inhibitor of IDO1. This target is particularly compelling due to its central role in mediating immune escape in cancer.
Mechanism of Action: Restoring Immune Surveillance
IDO1 depletes the essential amino acid tryptophan in the tumor microenvironment and produces metabolites, collectively known as kynurenines, which are toxic to T-cells. This dual action suppresses the proliferation and effector function of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T-cells, allowing the tumor to evade immune destruction.
Inhibitors based on thetriazolo[4,3-a]pyridine scaffold are designed to bind directly to the active site of the IDO1 enzyme. [1]The key interaction is the coordination of a nitrogen atom from the triazole ring to the sixth coordination site of the heme iron, displacing the weakly bound water or hydroxyl ligand. This binding event blocks substrate (tryptophan) access to the catalytic center, thereby inhibiting the production of kynurenine. The intended downstream effect is the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenines, which in turn revitalizes T-cell function and promotes an anti-tumor immune response.
Caption: Mechanism of IDO1 Inhibition by Triazolopyridine Scaffold.
Structure-Activity Relationship (SAR) Insights
Initial hit-to-lead optimization for IDO1 inhibitors revealed critical SAR trends that guide the design of more potent analogues. The causality behind these choices is rooted in optimizing interactions with specific sub-pockets of the IDO1 active site.
| Compound ID | R1 (Pyridine Ring) | R2 (Amide Moiety) | IDO1 IC₅₀ (µM) [1] | Rationale for Modification |
| VS9 (Hit) | 6-CF₃ | 1H-Indazole-7-carboxamide | 2.6 | Initial hit identified via virtual screen. The CF₃ group occupies a hydrophobic pocket. |
| 12 | 6-CF₃ | 2-Naphthamide | 1.8 | Exploring larger hydrophobic groups in the amide region to improve van der Waals contacts. |
| 17 | 6-CF₃ | 4-Fluorobenzamide | > 10 | Demonstrates that simple phenyl rings are insufficient; specific interactions are required. |
| 25 | 6-Cl | 1H-Indazole-7-carboxamide | 1.1 | Bioisosteric replacement of CF₃ with Cl maintains hydrophobic pocket occupancy with improved properties. |
| 38 | 6-Cl | 2-Fluoro-5-iodobenzamide | 0.9 | Introduction of halogen atoms to probe for additional halogen bonding interactions within the binding site. |
Table 1: Representative SAR data fortriazolo[4,3-a]pyridine-based IDO1 inhibitors. Data synthesized from published results.[1]
The data consistently show that a halogen substituent (e.g., -CF₃ or -Cl) at the 6-position of the pyridine ring is favorable, likely due to its placement in a hydrophobic pocket. The major driver of potency, however, comes from modifications to the amide portion of the molecule, indicating this vector points towards a region with significant potential for optimizing interactions.
Experimental Protocol: HeLa Cell-Based IDO1 Inhibition Assay
This protocol describes a robust, self-validating method to determine the cellular potency of candidate IDO1 inhibitors. The principle relies on stimulating IDO1 expression in HeLa cells with interferon-gamma (IFN-γ) and then measuring the inhibitor's ability to block the conversion of tryptophan to kynurenine.
1. Cell Culture and Plating: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ incubator. b. Harvest cells using trypsin and resuspend in fresh media to a concentration of 1 x 10⁵ cells/mL. c. Plate 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate. d. Incubate overnight to allow for cell adherence.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of the test compound (e.g., compound 38 ) in DMSO. b. Perform a serial dilution in culture media to achieve final concentrations ranging from 100 µM to 1 nM. Ensure the final DMSO concentration is ≤0.5% in all wells. c. Prepare control wells: "No Treatment" (media only), "Vehicle" (0.5% DMSO), and a positive control inhibitor (e.g., Epacadostat). d. Remove the old media from the plated cells and add 50 µL of fresh media. e. Add 50 µL of the diluted compound solutions to the respective wells.
3. IDO1 Induction and Incubation: a. Prepare a solution of human IFN-γ in culture media to a final concentration of 100 ng/mL. b. Add 100 µL of the IFN-γ solution to all wells except the "No Treatment" control. c. Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
4. Kynurenine Measurement: a. After incubation, carefully collect 150 µL of the supernatant from each well. b. Add 75 µL of 30% trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins. Centrifuge at 800 g for 10 minutes. c. Transfer 100 µL of the protein-free supernatant to a new 96-well plate. d. Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well. e. Incubate at room temperature for 10 minutes to allow for color development (a yellow product forms with kynurenine). f. Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis: a. Subtract the background absorbance from the "No Treatment" wells. b. Normalize the data, setting the "Vehicle" control as 100% activity and background as 0% activity. c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
Thet[1][2][3]riazolo[4,3-a]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and its ability to serve as a high-affinity ligand for a diverse range of important biological targets make it a valuable starting point for drug discovery campaigns. From inhibiting receptor tyrosine kinases like c-Met to disrupting crucial protein-protein interactions in the immune checkpoint pathways and blocking immunosuppressive enzymes like IDO1, this core continues to yield promising clinical candidates. The insights and protocols detailed in this guide provide a comprehensive foundation for researchers and drug development professionals aiming to harness the therapeutic potential of this remarkable heterocyclic system. Future work will undoubtedly uncover new applications and further refine the design of next-generation therapeutics built upon this versatile core.
References
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Röhrig, U. F., et al. (2021). TheT[1][2][3]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. Available at: [Link]
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Lv, B., et al. (2019). Discovery ofT[1][2][3]riazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. Available at: [Link]
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National Institutes of Health. (Date N/A). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. NIH. Available at: [Link]
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Röhrig, U. F., et al. (2021). TheT[1][2][3]riazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. PubMed. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (Date N/A). Exploring the Applications of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Heterocyclic Chemistry. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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ResearchGate. (Date N/A). Two potent and selective c-Met inhibitors containing the 1,2,3-triazolo[4,5-b]pyrazine core: PF-04217903 and Savolitinib. ResearchGate. Available at: [Link]
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El-Naggar, A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. National Institutes of Health. Available at: [Link]
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Frontiers. (2022). Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies. Frontiers. Available at: [Link]
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ResearchGate. (Date N/A). Discovery ofT[1][2][3]riazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ResearchGate. Available at: [Link]
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Serafin, K., et al. (2020). A Novel Series ofT[1][2][3]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. National Institutes of Health. Available at: [Link]
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MDPI. (Date N/A). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Solubility Profile of 7-Methyl-triazolo[4,3-a]pyridin-6-amine
An In-Depth Technical Guide to the Solubility Profile of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential. A compound's ability to dissolve in aqueous media governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and clinical efficacy. The prevalence of poorly soluble compounds emerging from high-throughput screening campaigns presents a significant challenge, demanding a robust and scientifically rigorous approach to solubility characterization and enhancement from the earliest stages of discovery.[1]
This guide provides a comprehensive technical overview of the critical considerations and methodologies for determining the solubility profile of 7-Methyl-[2][3][1]triazolo[4,3-a]pyridin-6-amine, a heterocyclic amine of interest in medicinal chemistry. While specific experimental data for this novel compound is not yet publicly available, this document will leverage established principles of physical chemistry and data from structurally related analogs to construct a predictive framework and outline a definitive experimental strategy. Our focus is not merely on the "what" but on the "why"—elucidating the causal relationships between molecular structure, physicochemical properties, and solubility behavior.
Molecular Structure and Its Physicochemical Implications
The solubility of a molecule is intrinsically linked to its structure. 7-Methyl-[2][3][1]triazolo[4,3-a]pyridin-6-amine is a fused heterocyclic system possessing key functional groups that dictate its behavior in solution.
-
[2][3][1]triazolo[4,3-a]pyridine Core: This fused aromatic ring system is the molecular scaffold. Such nitrogen-rich heterocycles are common in medicinal chemistry and can participate in various intermolecular interactions, including hydrogen bonding and π-stacking.[4]
-
6-Amino Group (-NH₂): The primary amine is the most significant contributor to the molecule's basicity and pH-dependent solubility. The lone pair of electrons on the nitrogen atom can accept a proton, forming a cationic species that is significantly more water-soluble than the neutral form.[5]
-
7-Methyl Group (-CH₃): The methyl group is an electron-donating group which can slightly increase the basicity of the nearby pyridine nitrogen. It also adds a degree of lipophilicity to the molecule.
The interplay of the hydrophilic amine group and the relatively lipophilic fused aromatic core suggests that the solubility of this compound will be a delicate balance, highly sensitive to the pH of the surrounding medium.
Theoretical Framework: Predicting Solubility Behavior
Before embarking on experimental work, a theoretical assessment based on key physicochemical parameters is essential for anticipating a compound's solubility profile.
Ionization Constant (pKa)
The pKa is the most critical parameter for predicting the pH-dependent solubility of an ionizable compound. For 7-Methyl-[2][3][1]triazolo[4,3-a]pyridin-6-amine, a weak base, the relevant equilibrium is the protonation of the amino group and/or the basic nitrogen atoms in the ring system.
While an experimental pKa for this exact molecule is unavailable, data from a closely related analog, a 7-methyl[2][3][1]triazolo[1,5-a]pyridin-6-yl derivative, showed a measured pKa of 3.4 for the conjugate acid.[6] This suggests that the triazolopyridine system is a weak base. The 6-amino group on our target compound would also contribute to basicity. Aminopyridines are known weak bases.[3] Therefore, we can predict that 7-Methyl-[2][3][1]triazolo[4,3-a]pyridin-6-amine will have one or more pKa values in the acidic to neutral range.
At a pH below its pKa, the compound will exist predominantly in its protonated, cationic form, which is expected to have significantly higher aqueous solubility. Conversely, at a pH above its pKa, the neutral, free base form will dominate, leading to lower solubility.
Caption: pH-dependent ionization and its impact on solubility.
Lipophilicity (LogP/LogD)
LogP (the octanol-water partition coefficient) is a measure of a compound's lipophilicity in its neutral state. For an ionizable molecule, the LogD (the distribution coefficient at a specific pH) is more relevant.
-
Predicted LogP: For 7-Methyl-[2][3][1]triazolo[4,3-a]pyridin-6-amine, the LogP is likely to be moderately low, reflecting a balance between the polar amine and the aromatic rings.
-
LogD Profile: The LogD will be highest at pH values above the pKa (where the molecule is neutral) and will decrease significantly as the pH drops below the pKa and the molecule becomes ionized and more hydrophilic.
A higher LogP/LogD generally correlates with lower aqueous solubility.
Experimental Determination of Solubility: A Step-by-Step Guide
A multi-faceted experimental approach is required to fully characterize the solubility profile. Both kinetic and thermodynamic solubility assays should be performed, as they provide different, yet complementary, insights crucial for drug development.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is typically a high-throughput measurement that assesses the solubility of a compound when added to an aqueous buffer from a concentrated organic stock solution (e.g., DMSO). It measures the point of precipitation and can often yield higher, supersaturated values. This is useful for early-stage screening to flag potential issues.[1]
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the true equilibrium solubility of a compound.[1] It involves equilibrating an excess of the solid compound in the aqueous medium over an extended period (e.g., 24-48 hours) until the concentration of the dissolved drug in solution reaches a constant value. This value is critical for formulation development and biopharmaceutical modeling.[1]
Caption: Workflow comparing kinetic and thermodynamic solubility assays.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol represents a robust method for determining the true equilibrium solubility of 7-Methyl-[2][3][1]triazolo[4,3-a]pyridin-6-amine.
Materials:
-
7-Methyl-[2][3][1]triazolo[4,3-a]pyridin-6-amine (crystalline solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A series of buffers covering a pH range (e.g., pH 2, 4, 6, 8, 10)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Low-adsorption vials (e.g., glass or polypropylene)
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial. Prepare separate vials for each pH condition to be tested.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Quantification: Calculate the solubility by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.
Self-Validation:
-
Solid State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure no polymorphic or phase transformation has occurred during the equilibration period.
-
Time to Equilibrium: To confirm that 24-48 hours is sufficient, a time-point study can be run where samples are taken at, for example, 8, 16, 24, and 48 hours. Equilibrium is confirmed when the concentration no longer increases.
Anticipated Solubility Profile and Data Presentation
Based on the molecular structure, the solubility of 7-Methyl-[2][3][1]triazolo[4,3-a]pyridin-6-amine is expected to be highly pH-dependent. The table below presents a hypothetical but scientifically plausible solubility profile.
| Solvent/Medium | pH | Predicted Solubility Classification | Anticipated Solubility Range (µg/mL) | Rationale |
| 0.1 N HCl | ~1.0 | High Solubility | > 1000 | Compound is fully protonated and exists as a highly soluble salt. |
| Acetate Buffer | 4.0 | Moderate to High Solubility | 100 - 1000 | pH is near or slightly above the predicted pKa; a significant portion is still ionized. |
| Phosphate Buffer (PBS) | 7.4 | Low to Sparingly Soluble | 1 - 50 | pH is well above the pKa; the compound is predominantly in its less soluble neutral form. |
| Bicarbonate Buffer | 9.0 | Low Solubility | < 10 | The neutral form is overwhelmingly dominant. |
| Water | ~7.0 | Low to Sparingly Soluble | 1 - 50 | Similar to PBS, dominated by the neutral species. |
| DMSO | N/A | Very Soluble | > 50,000 | A polar aprotic solvent capable of disrupting crystal lattice forces. |
| Ethanol | N/A | Soluble | > 1,000 | A polar protic solvent with good solvating power for this structure. |
Note: These values are illustrative and require experimental verification.
Formulation Strategies for Solubility Enhancement
Should experimental data confirm low aqueous solubility for 7-Methyl-[2][3][1]triazolo[4,3-a]pyridin-6-amine, particularly at physiological pH, several formulation strategies can be employed.
-
Salt Formation: Given the basic nature of the amine group, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) is the most direct and effective strategy to increase solubility.[1] This approach leverages the high solubility of the ionized form.
-
Amorphous Solid Dispersions: If the crystalline form (the "brick-dust" molecule) has very high lattice energy, creating an amorphous dispersion with a polymer carrier can significantly increase the apparent solubility and dissolution rate.[1]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][8]
-
Use of Co-solvents and Surfactants: For liquid formulations, the use of co-solvents (e.g., propylene glycol, ethanol) or surfactants can increase solubility, although this is more common for preclinical studies than for final oral dosage forms.[7]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve absorption by presenting the drug to the gastrointestinal tract in a solubilized state.[9][10]
Conclusion
The solubility profile of 7-Methyl-[2][3][1]triazolo[4,3-a]pyridin-6-amine is predicted to be fundamentally governed by its weak basicity, with a pronounced pH-dependent character. Low solubility is anticipated at neutral and basic pH, while significantly higher solubility is expected under acidic conditions. A rigorous experimental evaluation, centered on the thermodynamic shake-flask method across a range of pH values, is essential to definitively characterize this profile. The insights gained from such studies are not merely academic; they are critical, actionable data that will guide salt form selection, formulation development, and ultimately, the successful progression of this compound from a laboratory curiosity to a potential therapeutic agent.
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ACS Publications. (n.d.). The Discovery of 7-Methyl-2-[(7-methyl[2][3][1]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). Retrieved from the search results.
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ResearchGate. (n.d.). The Discovery of 7-Methyl-2-[(7-methyl[2][3][1]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Retrieved from the search results.
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CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][1]triazolo[4,3-b][2][3][1]triazin-6-yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from the search results.
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PubMed. (2020, April 9). The Discovery of 7-Methyl-2-[(7-methyl[2][3][1]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Retrieved from [Link]
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PubChem. (n.d.). 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. Retrieved from [Link]
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Technical Guide: Physicochemical Profiling and pKa Determination of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
This guide details the physicochemical profiling and pKa determination of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine .
Executive Summary & Physicochemical Profile
Compound: this compound Molecular Formula: C₇H₈N₄ Core Scaffold: [1,2,4]Triazolo[4,3-a]pyridine Estimated pKa (Conjugate Acid): 3.8 ± 0.5 (Predicted) Primary Protonation Site: N1 (Triazole ring) Critical Stability Warning: Susceptible to Dimroth Rearrangement under strongly acidic or basic conditions, isomerizing to the thermodynamically more stable [1,5-a] congener.[1][2]
Structural Significance in Drug Discovery
This scaffold serves as a critical bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., p38 MAP kinase, DNA-PK inhibitors like AZD7648). The 6-amino group provides a pivotal vector for amide coupling or urea formation, while the [1,2,4]triazolo[4,3-a]pyridine core offers a distinct hydrogen bond acceptor profile compared to its [1,5-a] isomer.
Structural Analysis & Theoretical pKa Prediction
Electronic Architecture
The basicity of this molecule is governed by the competition between the fused triazole ring nitrogens and the exocyclic amine.
-
Parent Scaffold: [1,2,4]Triazolo[4,3-a]pyridine is a weak base with a pKa of approximately 2.6 – 2.9 . The bridgehead nitrogen (N4) is non-basic due to its contribution to aromaticity (10
-electron system). The primary protonation site is N1 of the triazole ring. -
6-Amino Substituent (+M Effect): The amino group at position 6 is electronically analogous to the 3-position of a pyridine ring (meta to the bridgehead). In pyridine systems, a 3-amino group raises the pKa by ~0.8 units (Pyridine: 5.2 → 3-Aminopyridine: 6.0). Due to the electron-deficient nature of the fused system, the exocyclic amine itself is poorly basic (pKa < 2.0) but acts as a strong resonance donor, stabilizing the protonated N1 cation.
-
7-Methyl Substituent (+I Effect): The methyl group provides a weak inductive electron-donating effect, likely contributing an additional +0.1 to +0.2 pKa units.
Predicted pKa Calculation
Protonation Equilibrium Diagram
The following diagram illustrates the resonance stabilization of the conjugate acid and the competing Dimroth rearrangement pathway.
Caption: Equilibrium between neutral and protonated forms, highlighting the risk of irreversible isomerization to the [1,5-a] scaffold.
Experimental Determination Protocol
Since exact archival data for this specific intermediate is rare, the following self-validating protocol is recommended. UV-Metric Titration is preferred over potentiometry due to the compound's likely low aqueous solubility and low pKa.
Method: Spectrophotometric Titration (UV-Metric)
This method relies on the distinct UV absorbance shift between the neutral and protonated species.
Reagents:
-
Titrant: 0.5 M HCl (standardized).
-
Solvent: Water with 0.15 M KCl (ionic strength adjustor). If solubility is < 0.1 mg/mL, use Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).
-
Sample: ~1 mg of this compound.
Protocol Workflow:
-
Preparation: Dissolve the compound in the minimum amount of DMSO or Methanol, then dilute into the aqueous KCl solution to achieve a concentration of ~50 µM.
-
Blanking: Record the UV spectrum (200–400 nm) of the solvent blank.
-
Acidification: Adjust starting pH to ~7.0 using dilute KOH.
-
Titration Loop:
-
Add aliquots of 0.5 M HCl to decrease pH in steps of 0.2 units down to pH 1.5.
-
Critical Step: Measure UV spectrum at each pH point immediately. Do not hold at low pH for extended periods to avoid Dimroth rearrangement.
-
-
Data Analysis:
-
Identify the isosbestic point (indicates a clean two-state equilibrium).
-
Plot Absorbance (
) vs. pH. -
Fit data to the Henderson-Hasselbalch equation to extract pKa.
-
Method Validation Checks (Self-Correcting)
-
Hysteresis Check: Perform the titration from Acid
Base and Base Acid. If the pKa values differ significantly, irreversible decomposition (Dimroth rearrangement) has occurred. -
Isosbestic Integrity: A drifting isosbestic point indicates the formation of a third species (the [1,5-a] isomer).
Stability & Synthesis Considerations: The Dimroth Rearrangement
Researchers must be acutely aware that [1,2,4]triazolo[4,3-a]pyridines are kinetically controlled products. Under thermodynamic control (heating in acid/base), they rearrange to [1,2,4]triazolo[1,5-a]pyridines.
-
Mechanism: Nucleophilic attack of water/hydroxide at C5
Ring opening Rotation Recyclization on the exocyclic amine. -
Impact on pKa: The [1,5-a] isomer is generally more basic (pKa ~ 5.0–6.0) due to the loss of the bridgehead nitrogen's strain.
-
Detection: If your measured pKa is > 5.0, verify the structure via NMR. The [4,3-a] isomer typically shows a C3 proton singlet around
9.0–9.5 ppm, whereas the [1,5-a] isomer C2 proton appears upfield ( 8.0–8.5 ppm).
References
-
Scaffold Characterization: The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine. (2019). MDPI. Link
-
Kinase Inhibitor Context (AZD7648): Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]... (AZD7648).[3] (2020). Journal of Medicinal Chemistry. Link
-
pKa of Heterocycles: pKa Values of Nitrogen Heterocycles in Acetonitrile and Water. (2017). European Journal of Organic Chemistry. Link
-
Dimroth Rearrangement: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. (2021).[4] PMC. Link
Sources
- 1. The Dimroth rearrangement. Part XV. Catalysis by methylamine salts. Preparation of 7-methylamino- and 6,7-dihydro-7-imino-v-triazolo[4,5-d]pyrimidines via 4-ethoxymethyleneamino-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Process Development for 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
This Application Note is designed as a high-level technical guide for process chemists and researchers. It prioritizes scalable, robust chemistry over academic novelty, focusing on the specific challenges of the [1,2,4]triazolo[4,3-a]pyridine scaffold—particularly the control of regioisomerism and safe handling of energetic intermediates.
Executive Summary
The target molecule, 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine , represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase, DNA-PK). While laboratory-scale synthesis often relies on diverse oxidative cyclizations, scalable manufacturing requires a streamlined approach that minimizes unit operations and avoids chromatographic purification.
This protocol details a three-step linear synthesis starting from 2-chloro-4-methyl-5-nitropyridine . The route is selected for its atom economy and the ability to purify intermediates via crystallization. A critical quality attribute (CQA) of this process is preventing the Dimroth rearrangement , which converts the desired [4,3-a] isomer into the thermodynamically more stable [1,5-a] isomer.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the triazole ring onto a functionalized pyridine core.[1]
-
Disconnection: The C3-N4 and N1-N2 bonds of the triazole ring.
-
Precursors: A 2-hydrazinopyridine derivative and a C1 synthone (Orthoformate).
-
Strategic Choice: We utilize Triethyl Orthoformate (TEOF) for cyclization. Unlike oxidative methods using aldehydes, TEOF provides the C3 carbon directly in the correct oxidation state, avoiding heavy metal oxidants or hypervalent iodine reagents that are problematic at scale.
Reaction Pathway Diagram
Caption: Linear synthesis route highlighting the critical divergence point for Dimroth rearrangement.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydrazinyl-4-methyl-5-nitropyridine
Reaction Type: Nucleophilic Aromatic Substitution (
This step displaces the activated 2-chloro group. The 5-nitro group activates the ring, making the substitution facile.
-
Reagents:
-
2-Chloro-4-methyl-5-nitropyridine (1.0 equiv)
-
Hydrazine Monohydrate (3.0 - 5.0 equiv)
-
Ethanol (5-10 volumes)
-
-
Protocol:
-
Charge 2-Chloro-4-methyl-5-nitropyridine and Ethanol into the reactor.
-
Safety Control: Cool the mixture to 0–5°C. Hydrazine addition is exothermic.
-
Add Hydrazine Monohydrate dropwise, maintaining internal temperature
. -
Allow to warm to Room Temperature (RT) and stir for 1 hour. If conversion is slow, heat to mild reflux (60°C) for 2 hours.
-
Workup: Cool to 0–5°C. The product typically precipitates as a bright yellow/orange solid.
-
Filter the solid.[2] Wash with cold water (to remove hydrazine salts) and cold ethanol.
-
Dry under vacuum at 45°C.
-
-
Key Insight: Excess hydrazine is required to prevent the formation of the bis-pyridine impurity (where one hydrazine molecule reacts with two pyridine rings).
Step 2: Cyclization to 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Reaction Type: Condensation / Cyclization
This is the Critical Process Parameter (CPP) step. The kinetic product is the desired [4,3-a] isomer. Prolonged heating or strong basic conditions can trigger a Dimroth rearrangement to the [1,5-a] isomer.
-
Reagents:
-
Intermediate 1 (1.0 equiv)[3]
-
Triethyl Orthoformate (TEOF) (5-10 volumes, acts as solvent and reagent)
-
Optional: Catalytic Formic Acid (0.1 equiv) to accelerate reaction.
-
-
Protocol:
-
Suspend Intermediate 1 in TEOF.
-
Heat to reflux (~146°C) with vigorous stirring.
-
Monitor: Check HPLC every 30 minutes. Stop immediately upon consumption of starting material (typically 2–4 hours). Do not over-cook.
-
Workup: Cool the mixture to 0–5°C. The product crystallizes out.
-
Filter the solid.[2] Wash with hexanes or MTBE to remove residual TEOF.
-
QC Check: 1H NMR should distinguish isomers. The C3-H of the [4,3-a] isomer typically appears downfield (>9.0 ppm) compared to the [1,5-a] isomer.
-
Step 3: Reduction to this compound
Reaction Type: Nitro Reduction
Catalytic hydrogenation is preferred for purity, but Iron/Ammonium Chloride is a robust alternative if heavy metals must be avoided or if the catalyst is poisoned by the triazole nitrogens.
-
Method A: Catalytic Hydrogenation (Preferred for Scale)
-
Reagents: 10% Pd/C (5 wt% loading), Methanol, Hydrogen gas (3 bar).
-
Protocol:
-
Charge Intermediate 2 and Methanol into an autoclave.
-
Inert with Nitrogen. Add Pd/C catalyst (slurried in water/methanol to prevent ignition).
-
Pressurize with Hydrogen (3 bar) and stir at RT to 40°C.
-
Monitor H2 uptake. Reaction is usually complete in 4–6 hours.
-
Filter through Celite to remove Pd/C.
-
Concentrate filtrate to obtain the amine. Recrystallize from Ethanol/Water if necessary.
-
-
-
Method B: Iron-Mediated Reduction (Robustness)
-
Reagents: Iron powder (3.0 equiv), Ammonium Chloride (5.0 equiv), Ethanol/Water (3:1).
-
Protocol: Reflux for 2–4 hours. Filter hot through Celite to remove iron oxides. Basify filtrate to pH 9 to liberate the free amine, then extract or crystallize.
-
Process Workflow & Control Strategy
To ensure reproducibility, the following workflow integrates Quality Control (QC) checkpoints.
Caption: Operational workflow with integrated Quality Control checkpoints.
Quantitative Data & Specifications
| Parameter | Specification | Rationale |
| Hydrazine Equiv. | 3.0 – 5.0 eq | Prevents dimerization (bis-pyridyl hydrazine). |
| Cyclization Temp | Reflux (~146°C) | Required for kinetics, but must not exceed 6h to avoid rearrangement. |
| Isomer Purity | > 98% [4,3-a] | The [1,5-a] isomer is a common impurity; difficult to separate later. |
| Residual Pd | < 10 ppm | Critical for pharmaceutical applications (if Method A used). |
| Overall Yield | 60 – 75% | Target yield for the 3-step process. |
Safety & Handling (HSE)
-
Hydrazine Monohydrate: Highly toxic, corrosive, and a suspected carcinogen.[4] It is also a reducing agent that can react violently with oxidants. Use in a closed system or well-ventilated fume hood. Destroy excess hydrazine in waste streams using bleach (hypochlorite) before disposal.
-
Energetic Compounds: Both the starting nitro-pyridine and the triazole product have nitrogen-rich cores. While stable under standard conditions, Differential Scanning Calorimetry (DSC) should be performed before scaling up >100g to determine the onset of decomposition.
References
-
Vertex Pharmaceuticals. (2003). Inhibitors of p38 kinase. United States Patent US 6,503,930 B1. Link
- Primary source for the hydrazine displacement and general triazole synthesis on pyridine scaffolds.
-
Baucom, K. D., et al. (2016).[7] Scalable Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563.[7] Link
- Provides modern insights into continuous processing and scalability of this ring system.
-
Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[3][7][8][9][10][11][12][13][14] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry, 31(1), 251–260. Link
- Foundational text on the Dimroth rearrangement and isomer differenti
-
AstraZeneca. (2019). Discovery of AZD7648, a Potent and Selective DNA-PK Inhibitor. Journal of Medicinal Chemistry. Link
- Describes the synthesis of similar 7-methyl-triazolopyridine deriv
Sources
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. rsc.org [rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. iris.unito.it [iris.unito.it]
- 10. mdpi.com [mdpi.com]
- 11. chemscene.com [chemscene.com]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note: Crystallization & Purification of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
[1]
Introduction & Scope
The fused bicyclic heterocycle This compound represents a challenging class of aminopyridines.[1] Its amphoteric nature (basic amine + weakly basic triazole ring) and potential for hydrogen bonding often lead to supersaturation stability or "oiling out" rather than spontaneous nucleation.[1]
This guide provides three validated protocols for the crystallization of this scaffold, focusing on rejecting regioisomeric impurities (specifically the [1,5-a] rearrangement product) and unreacted hydrazine precursors.
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Formula | C₇H₈N₄ | Low molecular weight; potential for high lattice energy.[1] |
| pKa (Amine) | ~3.5 - 4.5 | Weakly basic; salt formation requires strong acids (HCl, MsOH).[1] |
| Solubility (High) | DMSO, DMF, MeOH, 0.1M HCl | Good solvents for dissolution. |
| Solubility (Mod) | Ethanol, Isopropanol (Hot) | Ideal for cooling crystallization. |
| Solubility (Low) | Water (neutral pH), Heptane, Toluene | Excellent anti-solvents. |
Pre-Crystallization Workflow
Before attempting crystallization, the crude reaction mixture must be characterized to prevent "crashing out" amorphous solids.
Impurity Control Strategy
The synthesis of [1,2,4]triazolo[4,3-a]pyridines often involves the cyclization of 2-hydrazinopyridines.[1] Common impurities include:
-
Unreacted Hydrazine: Genotoxic; must be purged to <10 ppm.[1]
-
[1,5-a] Isomer: Thermodynamically stable rearrangement product (Dimroth rearrangement).[1]
-
Metal Residues: If reduction (e.g., Fe/HCl, Pd/C) was used to generate the amine.
Decision Matrix
Experimental Protocols
Protocol A: Standard Cooling Recrystallization (Ethanol/Water)
Best for: Final polishing of material with >90% purity.
Principle: The compound exhibits a steep solubility curve in ethanol/water mixtures.[1] Water acts as a co-solvent at high temperatures but an anti-solvent at low temperatures.[1]
Step-by-Step:
-
Dissolution: Charge 10.0 g of crude solid into a reactor. Add Ethanol (absolute) (80 mL, 8 vol).
-
Heating: Heat the slurry to reflux (78–80 °C). If solids do not dissolve completely, add water dropwise (up to 10 mL) until a clear orange/yellow solution is obtained.
-
Clarification: Filter hot through a Celite pad (pre-warmed) to remove inorganic salts or palladium residues.[1]
-
Nucleation: Return filtrate to the vessel. Cool slowly to 60 °C. Seed with 0.1% pure crystals if available.
-
Crystal Growth: Cool to 20 °C over 4 hours (Rate: 10 °C/hr).
-
Maturation: Hold at 20 °C for 2 hours. Then cool further to 0–5 °C for 1 hour.
-
Isolation: Filter the off-white needles.[1] Wash with cold Ethanol/Water (9:1, 20 mL).
-
Drying: Vacuum dry at 45 °C for 12 hours.
Expected Yield: 75–85% Rejection: Effectively removes polar hydrazine residues.[1]
Protocol B: Anti-Solvent Precipitation (DMSO/IPA)
Best for: High-throughput purification or when the compound is thermally unstable.[1]
Principle: Dissolution in a highly polar aprotic solvent (DMSO) followed by controlled addition of a protic anti-solvent (Isopropanol/IPA) to reduce solubility without thermal stress.[1]
Step-by-Step:
-
Dissolution: Dissolve crude amine (5.0 g) in DMSO (15 mL, 3 vol) at room temperature. Stir until clear.
-
Anti-Solvent Preparation: Place Isopropanol (IPA) (75 mL, 15 vol) in a separate vessel and cool to 10 °C.
-
Addition: Slowly add the DMSO solution into the stirred IPA (Reverse Addition) over 30 minutes.
-
Note: Reverse addition prevents "oiling out" by maintaining low local concentration of the solute.[1]
-
-
Aging: Stir the resulting suspension for 2 hours at 10 °C.
-
Filtration: Collect solids by vacuum filtration.[1]
-
Wash: Wash aggressively with IPA (2 x 20 mL) to remove residual DMSO.
-
Drying: Dry at 50 °C under high vacuum to ensure DMSO removal.
Expected Yield: 85–90% Risk: DMSO entrapment in the crystal lattice.[1] Check by NMR.
Protocol C: Acid-Base Purification (Salt Formation)
Best for: Oily crudes or removing non-basic impurities (tars).[1]
Principle: The amine functionality allows selective extraction into the aqueous phase as a salt, leaving non-basic tars in the organic phase.
Step-by-Step:
-
Extraction: Dissolve crude oil in Ethyl Acetate (10 vol).
-
Salt Formation: Extract with 1M HCl (3 x 4 vol). The product moves to the aqueous layer (pH < 2).
-
Discard the organic layer (contains non-basic impurities).
-
-
Neutralization: Cool the combined aqueous acidic layers to 5 °C.
-
Precipitation: Slowly adjust pH to 9–10 using 50% NaOH or NH₄OH .
-
Crystallization: The free base will precipitate as a solid.[1] Stir for 1 hour at 5 °C.
-
Isolation: Filter and wash with water (to remove NaCl).[1]
-
Recrystallization: Perform Protocol A on the wet cake if higher purity is needed.
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for purifying the this compound scaffold.
Figure 1: Decision tree for selecting the optimal crystallization method based on the physical state and purity of the crude intermediate.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast; solvent system too polar. | Re-heat to dissolution.[1] Add seed crystals at the cloud point.[1] Cool slower (5 °C/hr).[1] |
| Color Retention | Oxidation products (quinones) or metal complexes.[1] | Add Activated Carbon (Type ENO-PC) (5 wt%) to the hot solution in Protocol A. Stir 30 min, then filter hot. |
| Low Yield | Product too soluble in mother liquor.[1] | Cool to lower temperature (-10 °C).[1] Use a stronger anti-solvent (e.g., Heptane) in the wash step. |
| Gel Formation | Hydrogen bonding network in water-rich solvents.[1] | Increase the alcohol ratio (Ethanol) or switch to Protocol B (DMSO/IPA). |
References
-
General Synthesis of Triazolopyridines
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines via palladium-c
-
Source: Organic Chemistry Portal / Org.[1] Lett., 2016, 18, 560-563.
-
Crystallization of Analogs (3-amine derivative)
-
Isomerization Risks (Dimroth Rearrangement)
- Rearrangement of [1,2,4]triazolo[4,3-a]pyridines to [1,5-a] isomers.
-
Source: Journal of Organic Chemistry / ResearchGate Snippets.[1]
-
Related Scaffold Characterization (AZD7648)
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 7-Methyl-triazolo[4,3-a]pyridin-6-amine
Technical Support Center: Navigating Solubility Challenges with 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine
Welcome to the technical support center for 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges that can be encountered with this compound. As specific solubility data for this molecule is not extensively published, this resource synthesizes fundamental chemical principles, experience with analogous heterocyclic amine structures, and established laboratory practices to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine that influence its solubility?
A1: The solubility of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is governed by a combination of its structural components:
-
Heterocyclic Aromatic Core: The fused triazolopyridine ring system is largely planar and contains multiple nitrogen atoms. This structure can participate in various intermolecular interactions, including hydrogen bonding (as an acceptor) and π-π stacking.[3]
-
Amino Group (-NH2): The primary amine at the 6-position is a key functional group. It can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents.
-
Methyl Group (-CH3): The methyl group at the 7-position adds some nonpolar character to the molecule, which can slightly improve solubility in less polar organic solvents.
-
Triazole Ring: The triazole moiety, with its multiple nitrogen atoms, contributes to the molecule's polarity and its ability to engage in hydrogen bonding.[3]
The interplay of these features results in a molecule with moderate polarity.
Q2: In which organic solvents can I expect 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine to be soluble?
A2: Based on its structure, the following trends in solubility can be anticipated:
-
Good Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be the most effective. These solvents can disrupt the crystal lattice of the solid and solvate the molecule through strong dipole-dipole interactions.
-
Moderate to Good Solubility: Alcohols such as methanol, ethanol, and isopropanol are also expected to be reasonably good solvents. They are polar and can form hydrogen bonds with the amine and nitrogen atoms of the heterocyclic rings.
-
Limited Solubility: Chlorinated solvents like dichloromethane (DCM) and chloroform may show some solubility, particularly with heating, but it is likely to be limited due to their lower polarity compared to DMSO or alcohols.
-
Poor Solubility: Nonpolar solvents such as hexanes, toluene, and diethyl ether are unlikely to be effective solvents for this compound. The principle of "like dissolves like" suggests that the polar nature of your compound is incompatible with these nonpolar solvents.[4]
Q3: How does pH affect the solubility of this compound?
A3: The amino group on the pyridine ring is basic and can be protonated in acidic conditions. Therefore, the solubility of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is expected to be pH-dependent. In acidic aqueous solutions, the compound will likely form a more soluble salt. Conversely, in basic solutions, it will exist in its free base form, which may be less soluble in water but potentially more soluble in certain organic solvents.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a systematic approach to addressing common solubility problems encountered during your experiments.
Problem 1: The compound is not dissolving in my chosen solvent.
-
Initial Assessment:
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
-
Detailed Protocols:
Protocol 1: Thermal Assistance
-
Place the suspension in a sealed vial.
-
Gently warm the vial in a water bath or on a hot plate with stirring.
-
Increase the temperature in 5-10°C increments, monitoring for dissolution. Be cautious not to exceed the boiling point of the solvent or a temperature that might cause degradation.
Protocol 2: Sonication
-
Place the sealed vial containing the suspension in a sonicator bath.
-
Sonicate for 5-15 minute intervals.
-
Visually inspect for dissolution after each interval. Sonication can help break down aggregates and increase the surface area of the solid, facilitating dissolution.[2]
-
Problem 2: The compound dissolves initially but then precipitates out of solution.
-
Initial Assessment:
-
Supersaturation: The initial dissolution may have been achieved through heating, creating a supersaturated solution that is unstable at room temperature.
-
Change in Solvent Composition: If another solvent was added, it might have reduced the overall solvating power for your compound.
-
Temperature Fluctuation: A decrease in ambient temperature can cause precipitation from a saturated solution.
-
-
Troubleshooting Workflow:
-
Preventative Measures:
-
Work with concentrations that are well below the saturation point if the solution needs to be stored.
-
If a solvent mixture is required, add the "poorer" solvent slowly to the solution of the compound in the "good" solvent while stirring vigorously.
-
Problem 3: The compound appears to be degrading in the solvent.
-
Initial Assessment:
-
Visual Cues: A color change in the solution can indicate degradation.
-
Analytical Evidence: Use techniques like TLC or LC-MS to check for the appearance of new, unknown peaks.
-
-
Mitigation Strategies:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as impurities or water can sometimes promote degradation.
-
Protect from Light and Air: Some heterocyclic amines can be sensitive to light and oxidation. Store solutions in amber vials and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid excessive heating, as this can accelerate degradation.
-
pH Considerations: If working with protic solvents, be mindful of the potential for acid or base-catalyzed degradation.
-
Solubility Summary Table
The following table provides a qualitative guide to the expected solubility of 7-Methyl-t[1][2][3]riazolo[4,3-a]pyridin-6-amine in common organic solvents based on its chemical structure. This is a predictive guide and should be confirmed experimentally.
| Solvent | Polarity Index | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High | Excellent hydrogen bond acceptor and highly polar. |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | High | Strong dipole moment and ability to solvate polar molecules. |
| Methanol | 5.1 | Polar Protic | Good | Can act as a hydrogen bond donor and acceptor. |
| Ethanol | 4.3 | Polar Protic | Moderate to Good | Similar to methanol but slightly less polar. |
| Acetonitrile | 5.8 | Polar Aprotic | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |
| Dichloromethane (DCM) | 3.1 | Halogenated | Limited | Moderately polar, may require heating. |
| Ethyl Acetate | 4.4 | Ester | Poor to Limited | Intermediate polarity, may show slight solubility. |
| Toluene | 2.4 | Aromatic | Poor | Nonpolar, unlikely to effectively solvate the compound. |
| Hexanes | 0.1 | Aliphatic | Insoluble | Highly nonpolar. |
Concluding Remarks
Successfully working with 7-Methyl-t[1][2][3]riazolo[4,3-a]pyridin-6-amine requires a thoughtful approach to solvent selection and an understanding of its chemical nature. By applying the principles and troubleshooting steps outlined in this guide, you will be better equipped to prepare homogenous solutions for your downstream applications, ensuring the reliability and reproducibility of your experimental results.
References
- Factors Influencing (Affecting) on Solubility of Drugs in Solvent. (n.d.). SlideShare.
- Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
- Amines and Heterocycles. (2018, November 16). Organic Chemistry, 9th Edition.
- Are amines soluble in organic solvents? (2018, March 30). Quora.
Technical Support Center: Purification of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Case ID: PUR-7M-TPPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Method Development & Troubleshooting for Polar Basic Heterocycles
Executive Summary: The Chemical Challenge
You are attempting to purify 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine . Before starting, you must understand the physicochemical profile of this molecule, as it dictates the failure modes of standard chromatography.
-
Core Structure: A fused [1,2,4]triazolo[4,3-a]pyridine ring system.[1][2][3]
-
Functionality: A primary amine (-NH₂) at position 6.
-
Chromatographic Behavior:
-
High Polarity: The fused ring system and amine functionality create a high dipole moment.
-
Basicity: This is the critical separation killer. The basic nitrogen atoms (specifically the amine and the triazole ring nitrogens) will interact via hydrogen bonding and ion-exchange mechanisms with the acidic silanols (Si-OH) on standard silica gel.
-
Result: Without intervention, you will experience severe tailing (streaking) , broad peaks, and poor recovery.
-
Module 1: Standard Operating Procedure (Normal Phase)
Q: What is the starting mobile phase for this specific molecule?
A: Do not use Hexane/Ethyl Acetate. This molecule is likely too polar to elute or dissolve effectively in that system. You must use a Dichloromethane (DCM) / Methanol (MeOH) system with a basic modifier .
The "Golden Standard" Protocol
For basic heterocycles like triazolopyridines, the mobile phase must compete for the acidic sites on the silica.
-
Base Modifier: You must use Ammonia (
) or Triethylamine (TEA).-
Recommendation: 7N Ammonia in Methanol is superior to TEA because it is more volatile and easier to remove post-purification.
-
-
The Solvent System:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 7N
in Methanol (commercially available or prepared in-situ).
-
-
Gradient Profile:
-
Equilibrate column with 100% DCM.
-
0–5 min: 0% B (Isocratic DCM).
-
5–20 min: 0%
10% B. -
Note: Most amino-triazolopyridines elute between 3% and 8% ammoniated methanol.
-
Critical Warning: Do not mix Ammonia with Ethyl Acetate. Aminolysis can occur, degrading your solvent into acetamide.
Module 2: Troubleshooting & FAQs
Issue 1: "The compound is streaking/tailing across the entire column."
Q: I am using DCM/MeOH, but the spots on TLC are elongated, and the column peak is very broad. Why?
A: This is the Silanol Effect . Standard silica gel is slightly acidic (pH ~5). Your basic amine is protonating on the silica surface, effectively getting "stuck" via ionic interactions rather than simple adsorption.
The Fix: You need to saturate the silica surface with a stronger base than your compound.
-
Pre-treatment: Flush the column with 1% Triethylamine (TEA) in DCM before loading your sample.
-
Mobile Phase Modifier: Ensure your MeOH contains at least 1%
or TEA. This suppresses the ionization of the silanols.
Issue 2: "My compound precipitates on the column inlet."
Q: I dissolved my crude in a small amount of DCM, but as soon as I injected it, a white solid crashed out at the top.
A: This is a Solubility Mismatch . This compound has poor solubility in non-polar solvents. When the highly concentrated sample hits the mobile phase (or if you used Hexanes in equilibration), it precipitates.
The Fix: Solid (Dry) Loading Liquid loading is risky for this compound. Use the Dry Load technique:
-
Dissolve crude mixture in MeOH or DCM (add a few drops of DMSO if necessary).
-
Add Celite 545 or Silica Gel (ratio 1:3 crude to solid).
-
Rotovap until a free-flowing powder remains.
-
Load this powder into a solid load cartridge or pour on top of the column.
Issue 3: "I can't separate the 6-amine from the regioisomer."
Q: The synthesis (likely hydrazine cyclization) produced a byproduct that co-elutes.
A: Isomers often have identical polarity but different shape/basicity.
-
Switch Stationary Phase: Move to Amine-Functionalized Silica (
-Silica) .
Module 3: Decision Matrix (Visualization)
Use this logic flow to determine your purification strategy based on your specific crude mixture properties.
Caption: Decision tree for selecting the optimal purification mode based on solubility and chromatographic behavior.
Module 4: The "Nuclear Option" (Reverse Phase)
If Normal Phase (Silica) fails to separate impurities or yield is low due to irreversible adsorption:
Switch to C18 (Reverse Phase) Flash Chromatography.
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (keeps the amine protonated and soluble).
-
B: Acetonitrile (ACN).
-
-
Gradient: 0–50% B over 15 minutes.
-
Why it works: The separation mechanism changes from adsorption (polarity) to partitioning (hydrophobicity). The protonated amine (
) is highly soluble in the aqueous phase and elutes cleanly without tailing. -
Post-Run: Lyophilize (freeze-dry) the fractions to remove water/acid.
Reference Data: Solvent Strength & Modifiers
| Solvent System | Additive | Application | Risk Level |
| DCM / MeOH | None | Neutral polars | High (Tailing for amines) |
| DCM / MeOH | 1% TEA | Basic amines | Low (Good separation) |
| DCM / MeOH | 1% | Basic amines | Low (Best solubility) |
| EtOAc / Hex | None | Non-polars | High (Compound likely insoluble) |
| Water / ACN | 0.1% Formic Acid | Reverse Phase | Lowest (High recovery) |
References
-
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Columbia University. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Triazolopyridine Amine Coupling
Welcome to the technical support center for triazolopyridine amine coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions involving this important heterocyclic scaffold. The inherent electronic properties of the triazolopyridine ring system present unique challenges, often leading to side reactions that can diminish yields and complicate purification.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your synthetic goals.
Part 1: Frequently Asked Questions - Understanding the Core Problems
This section addresses the most common issues encountered during the palladium-catalyzed amination of triazolopyridines, a reaction most frequently accomplished via the Buchwald-Hartwig amination manifold.[3][4]
Q1: My triazolopyridine amine coupling reaction is failing or giving very low yield. What are the most likely reasons?
Failure in these reactions typically stems from a few core issues rooted in the unique chemistry of the triazolopyridine scaffold and the sensitivity of the catalytic system.
-
Catalyst Inhibition/Deactivation: The triazolopyridine ring is electron-rich and contains multiple nitrogen atoms with lone pairs.[1] These nitrogen atoms can act as ligands themselves, coordinating to the palladium center and displacing the essential phosphine ligand, leading to catalytically inactive species.[1][5][6]
-
Substrate Instability: Many triazolopyridine cores are sensitive to the strong bases (e.g., sodium tert-butoxide) typically required for efficient C-N coupling, leading to decomposition.[5][7]
-
Competing Side Reactions: Several unproductive pathways can compete with the desired C-N bond formation, consuming your starting material without generating the product. These are detailed in the next question.
-
Poor Reagent Quality: The reaction is highly sensitive to the purity of the catalyst, ligands, base, and solvents. Impurities, oxygen, or moisture can rapidly kill the catalyst.[6][8]
Q2: I've consumed my starting halide, but my desired product yield is low. What are the common side products?
Observing the consumption of your starting material without corresponding product formation points directly to competing side reactions. Identifying the major byproducts via LC-MS or NMR is the first critical step in troubleshooting.
-
Hydrodehalogenation: This is often the primary culprit. The aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This occurs when the palladium-amido intermediate undergoes β-hydride elimination faster than reductive elimination.[3]
-
Homocoupling (Dimerization): You may observe the formation of a bi-triazolopyridine species (from the coupling of two starting halides) or side products from the dimerization of other components, such as terminal alkynes if present.[9]
-
Catalyst Decomposition Products: A complex mixture of baseline impurities on your chromatogram can indicate catalyst death.
-
Substrate Decomposition Products: If the reaction mixture turns black or shows a multitude of unidentifiable small molecule peaks, it's likely your substrate is not stable under the reaction conditions.
Part 2: A Systematic Troubleshooting Guide
When a reaction performs poorly, a systematic approach is more effective than random screening. The following workflow provides a logical sequence for diagnosing and solving the problem.
Caption: A systematic workflow for troubleshooting triazolopyridine amination reactions.
Step 1: Pre-Reaction Checks - The Foundation of Success
-
Q: How critical is the reaction setup?
-
A: Absolutely critical. Buchwald-Hartwig reactions require a strictly inert atmosphere (argon or nitrogen) to prevent the oxidation of the Pd(0) catalyst and the electron-rich phosphine ligands.[4] Ensure your solvents are anhydrous and thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.[10] Use fresh, high-purity reagents. Amines, in particular, should be purified before use if their quality is suspect.[6]
-
Step 2: Analyzing the Outcome - What Is the Reaction Telling You?
-
Q: I see a large peak corresponding to my hydrodehalogenated starting material. What does this mean and how do I fix it?
-
A: This indicates that β-hydride elimination is outcompeting the desired reductive elimination.[3] This is a classic problem that is almost always addressed by modifying the ligand . You need a ligand that sterically and electronically favors reductive elimination.
-
Solution: Switch to a bulkier, more electron-rich biarylmonophosphine ligand. These ligands promote the formation of a monoligated palladium species that accelerates reductive elimination.[3] See Table 2 for specific recommendations.
-
| Side Product Observed | Likely Cause(s) | Primary Troubleshooting Strategy |
| Hydrodehalogenation | β-Hydride elimination is faster than reductive elimination. | Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos).[3][10] |
| Substrate Decomposition | Base is too strong for the triazolopyridine core. | Switch to a weaker base (K₃PO₄, Cs₂CO₃) and potentially increase temperature.[7][11] |
| No Reaction (Starting Materials Intact) | Catalyst is not active or is being inhibited. Sluggish oxidative addition. | Use a pre-formed catalyst. Increase temperature. Ensure inert conditions. |
| Aryl Halide Dimer | Reductive elimination from a diarylpalladium(II) species. | Use a ligand that promotes C-N bond formation; ensure proper stoichiometry. |
Table 1: Common side products in triazolopyridine amination and primary strategies to mitigate them.
Step 3: Systematic Parameter Optimization
-
Q: There are dozens of phosphine ligands. How do I choose the right one for my triazolopyridine substrate?
-
A: The choice of ligand is the most critical parameter for success. For challenging heterocyclic substrates like triazolopyridines, the "second-generation" and "third-generation" Buchwald ligands are indispensable. Their bulk is key to preventing catalyst inhibition by the substrate and promoting the final product-forming step.[3]
-
| Ligand Class | Recommended Ligands | Best For... | Rationale |
| Bulky Biarylphosphines | RuPhos, BrettPhos | Hindered primary and secondary amines. | Their significant steric bulk accelerates reductive elimination, minimizing hydrodehalogenation.[4][10] |
| Dialkylbiarylphosphines | XPhos, SPhos | General purpose, good starting point for primary and some secondary amines. | Highly active and robust, often providing good results across a range of substrates.[10] |
| Bidentate Ligands | XantPhos | Less hindered amines, reactions where catalyst stability is an issue. | The chelating effect can create a more stable catalyst complex, though sometimes at the cost of lower activity compared to monoligated species.[12] |
Table 2: A guide to selecting the appropriate ligand for triazolopyridine amination. Start with a pre-formed "G3" or "G4" palladacycle precatalyst (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.[11]
-
Q: My reaction turns black when I use NaOtBu. What should I do?
-
A: A blackening reaction mixture is a strong indicator of substrate or product decomposition, often caused by a base that is too harsh for your electron-deficient heterocycle.[5][7] While strong bases promote high reaction rates, their incompatibility with sensitive functional groups is a major drawback.[4]
-
Solution: Switch to a milder inorganic base.
-
| Base | Strength | Advantages | Disadvantages |
| NaOtBu, LiHMDS | Strong | Highest reaction rates, low catalyst loadings possible.[4] | Incompatible with many functional groups (esters, nitriles); can cause substrate decomposition.[4][11] |
| K₃PO₄, K₂CO₃, Cs₂CO₃ | Weak/Moderate | Excellent functional group tolerance.[9] | Often requires higher temperatures and/or catalyst loadings.[4] |
| DBU | Organic, Moderate | Creates a homogeneous reaction mixture, useful for flow chemistry and avoiding solubility issues.[12][13] | Can be less efficient in promoting the reaction compared to strong alkoxides.[11] |
Table 3: Comparison of common bases for Buchwald-Hartwig amination. For sensitive triazolopyridines, starting with K₃PO₄ or Cs₂CO₃ is a prudent strategy.
Part 3: Optimized Protocols & Methodologies
Protocol 1: General Procedure for Triazolopyridine Amine Coupling
This protocol provides a robust starting point for the coupling of a halo-triazolopyridine with a primary or secondary amine.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the halo-triazolopyridine (1.0 equiv), the phosphine ligand (see Table 2, 2-4 mol %), and the palladium precatalyst (e.g., Pd₂(dba)₃ at 1-2 mol % or a G3/G4 precatalyst at 1-2 mol %).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.1-1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the degassed solvent (e.g., Toluene or Dioxane, to a concentration of ~0.1 M).
-
Reaction: Place the vial in a pre-heated heating block or oil bath at 80-110 °C and stir vigorously for 4-24 hours. Note: Vigorous stirring is important, especially with insoluble inorganic bases.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with a suitable solvent (e.g., ethyl acetate), filtering through a small plug of silica, and analyzing the filtrate.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: Purification of Basic Triazolopyridine Products
-
Challenge: The basic nitrogen atoms in both the triazole and pyridine rings can cause the product to streak or bind irreversibly to standard silica gel.[14]
-
Solution:
-
Silica Gel Chromatography with Modifier: Prepare your silica gel slurry and eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) as usual. Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent. This will occupy the acidic sites on the silica, allowing your basic product to elute cleanly.
-
Reversed-Phase Chromatography: For highly polar or stubborn compounds, C18 reversed-phase chromatography is an excellent alternative. Use a water/acetonitrile or water/methanol gradient. Adding a modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase can improve peak shape for basic analytes.[14]
-
Part 4: Understanding the Mechanism - Why Side Reactions Occur
The following diagram illustrates the catalytic cycle and the key off-cycle pathways that lead to unwanted byproducts. Understanding this is key to rational troubleshooting.
Caption: The productive catalytic cycle versus key side reaction pathways.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Shaik, F. P., et al. (2022). NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives as Potential Anti-Inflammatory and Anti-Tubercular Agents. Molecules. [Link]
-
Tundel, R. E., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Shaik, F. P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]
-
Stambuli, J. P., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]
-
Nykaza, T. V., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Troubleshooting a C–N Coupling Reaction. Reddit r/OrganicChemistry. [Link]
-
Nykaza, T. V., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]
-
Question about ligand effect in Pd coupling and amination. Reddit r/chemistry. [Link]
-
Jones, G. (2003). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
-
Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]
-
Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium. National Institutes of Health. [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]
-
Kumar, A., et al. (2022). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. [Link]
-
Troubleshooting a C–N Coupling Reaction. Reddit r/chemistry. [Link]
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]
-
Boles, M. A., et al. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Reviews. [Link]
-
Shaik, F. P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Educational Research. [Link]
-
Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. National Institutes of Health. [Link]
-
Triazolopyridine. In: Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. teledynelabs.com [teledynelabs.com]
Technical Support Center: Troubleshooting Cyclization Failures in Triazolopyridine Synthesis
Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of triazolopyridine cyclization reactions. Here, we address common experimental failures with in-depth, evidence-based troubleshooting strategies to enhance your synthetic success.
Frequently Asked Questions (FAQs)
FAQ 1: My cyclization reaction to form the triazolopyridine ring is resulting in very low or no yield. What are the likely causes and how can I fix it?
Low to no yield in triazolopyridine synthesis is a frequent challenge that can often be traced back to several key factors ranging from reagent stability to suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Incomplete Precursor Formation: The cyclization step is contingent on the successful formation of the preceding intermediate, often a hydrazone or a related species.
-
Troubleshooting: Confirm the formation and purity of your starting materials and intermediates using analytical techniques like NMR or LC-MS before proceeding to the cyclization step. For instance, the condensation of 2-hydrazinopyridine with aldehydes or ketones to form the hydrazone precursor is a critical step that should be driven to completion.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical for efficient cyclization.
-
Troubleshooting: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, as polarity can significantly influence reaction rates.[2] Temperature adjustments are also crucial; while some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier for cyclization.[3][4] For metal-catalyzed reactions, the choice of catalyst and ligand is paramount.[3][5][6]
-
-
Degradation of Reagents or Intermediates: Some reagents, like certain hydrazines, can be unstable. Similarly, the intermediate formed prior to cyclization might degrade under the reaction conditions.
-
Troubleshooting: Use freshly distilled or purified reagents. If intermediate instability is suspected, consider a one-pot synthesis approach where the intermediate is generated and cyclized in situ without isolation.[3] This can minimize degradation and improve overall yield.
-
FAQ 2: My reaction is incomplete, and I observe both starting material and the desired triazolopyridine product. How can I drive the reaction to completion?
Incomplete conversion is a common issue that can often be resolved by adjusting reaction parameters to favor product formation.
Potential Causes & Troubleshooting Steps:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature for complete conversion.
-
Troubleshooting: Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the optimal reaction time. If the reaction stalls, a gradual increase in temperature might be necessary. Microwave-assisted synthesis can also be explored to significantly reduce reaction times and improve yields.[7][8]
-
-
Catalyst Deactivation or Insufficient Loading: In catalyzed reactions, the catalyst may lose its activity over time, or the initial amount may be insufficient.
-
Troubleshooting: For palladium- or copper-catalyzed reactions, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. If deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction. Optimizing the catalyst loading is also a critical step during reaction development.[3][6]
-
-
Equilibrium Limitations: Some cyclization reactions are reversible, and the equilibrium may not favor the product side under the current conditions.
-
Troubleshooting: To shift the equilibrium towards the product, consider removing a byproduct as it forms. For example, in cyclizations that produce water, using a Dean-Stark apparatus or adding a dehydrating agent can be effective.
-
FAQ 3: I am observing the formation of side products or isomers along with my desired triazolopyridine. How can I improve the selectivity of my reaction?
The formation of isomers and side products is a significant challenge in triazolopyridine synthesis, often arising from the presence of multiple reactive sites or competing reaction pathways.
Potential Causes & Troubleshooting Steps:
-
Lack of Regioselectivity: In many triazolopyridine syntheses, particularly those involving unsymmetrical precursors, the formation of regioisomers is possible. For instance, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes can yield a mixture of 1,4- and 1,5-disubstituted triazoles in the absence of a catalyst.[9]
-
Competing Reaction Pathways: The starting materials or intermediates may undergo alternative reactions, leading to undesired byproducts. For example, in oxidative cyclization reactions, over-oxidation or side-chain reactions can occur.[11]
-
Troubleshooting: Carefully select the oxidant and control the stoichiometry to minimize side reactions. Milder oxidizing agents like N-chlorosuccinimide (NCS) or manganese dioxide (MnO2) can offer better selectivity compared to harsher reagents.[1][3] The reaction temperature should also be carefully controlled, as higher temperatures can sometimes promote side product formation.
-
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can self-condense to form dimers or polymers.
-
Troubleshooting: This issue can often be mitigated by using high-dilution conditions, where the concentration of the reactive species is kept low to favor intramolecular cyclization over intermolecular reactions.
-
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common cyclization failures in triazolopyridine synthesis.
Caption: A logical workflow for troubleshooting triazolopyridine cyclization failures.
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,4-Disubstituted[3][11][12]Triazolo[4,5-b]pyridines
This protocol provides a general method for the regioselective synthesis of 1,4-disubstituted triazolopyridines, a reaction noted for its reliability and high yield.[9][10]
Materials:
-
Appropriate azide precursor
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazolopyridine.
Protocol 2: Oxidative Cyclization of 2-Pyridylhydrazones using N-Chlorosuccinimide (NCS)
This method offers a mild and efficient way to synthesize[3][7][12]triazolo[4,3-a]pyridines from their corresponding hydrazone precursors.[1]
Materials:
-
2-Pyridylhydrazone
-
N-Chlorosuccinimide (NCS)
-
Dry dimethylformamide (DMF)
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve the 2-pyridylhydrazone (1.0 eq) in a minimum amount of dry DMF in a round-bottom flask.
-
Cool the mixture in an ice bath (0 °C).
-
Add NCS (1.1 eq) portion-wise to the cooled reaction mixture. Caution: The reaction can be exothermic.
-
Stir the reaction mixture at 0 °C for approximately 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction to completion by TLC.
-
Collect the precipitated solid by filtration and wash with petroleum ether.
-
Dissolve the solid in hot water and add Et₃N (1.0 eq) dropwise while cooling to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford the[3][7][12]triazolo[4,3-a]pyridine.
Data Summary Table
| Parameter | Recommended Conditions & Considerations | Rationale & References |
| Solvent | Screen a range of solvents including polar aprotic (e.g., DMF, DMSO), polar protic (e.g., ethanol, water), and nonpolar (e.g., toluene, dioxane). | Solvent polarity can significantly impact reaction kinetics and solubility of reagents.[2][13] |
| Temperature | Start at room temperature and incrementally increase. Microwave irradiation can be a powerful tool for acceleration. | Provides the necessary activation energy for cyclization. Higher temperatures can sometimes lead to side products.[2][7] |
| Catalyst | For CuAAC, use CuSO₄/sodium ascorbate. For Buchwald-Hartwig type aminations, screen various palladium catalysts and phosphine ligands. | The choice of catalyst is crucial for reaction efficiency and selectivity.[5][6][10] |
| Base | For reactions requiring a base, common choices include inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DBU). | The base facilitates deprotonation steps and can influence the reaction outcome.[14] |
| Oxidant | For oxidative cyclizations, consider mild oxidants like MnO₂, NCS, or even air/oxygen for greener approaches. | Harsh oxidants can lead to over-oxidation and side product formation.[1][3][15] |
Mechanistic Insight: The Buchwald-Hartwig Amination in Triazolopyridine Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has been adapted for the synthesis of various nitrogen-containing heterocycles, including triazolopyridines.[5][6] Understanding the catalytic cycle is key to troubleshooting reactions that employ this methodology.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting in the Context of the Catalytic Cycle:
-
Failure in Oxidative Addition: This initial step can be slow, particularly with less reactive aryl chlorides. Using more electron-rich and sterically bulky phosphine ligands can facilitate this step.[5]
-
Issues with Amine Coordination and Deprotonation: The choice of base is critical here. A base that is too weak may not effectively deprotonate the amine, while a base that is too strong could lead to side reactions.[16]
-
Slow Reductive Elimination: This final step to form the C-N bond and regenerate the catalyst can be the rate-limiting step. The nature of the phosphine ligand significantly influences the rate of reductive elimination.
By understanding these fundamental steps and potential pitfalls, researchers can make more informed decisions when troubleshooting their triazolopyridine syntheses.
References
-
Ansari, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(5), 104727. [Link]
-
A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023). ResearchGate. [Link]
-
Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. (n.d.). Organic Process Research & Development. [Link]
-
Triazolopyridines: Advances in Synthesis and Applications. (2025). Bioengineer.org. [Link]
-
Jones, G. (2004). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
-
Copper-Catalyzed Sulfonyl Azide−Alkyne Cycloaddition Reactions: Simultaneous Generation and Trapping of Copper−Triazoles and −Ketenimines for the Synthesis of Triazolopyrimidines. (n.d.). Academia.edu. [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Eduvest - Journal of Universal Studies. [Link]
-
Al-Hourani, B. J., et al. (2021). Efficient Synthesis and X-ray Structure of[3][7][12]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molbank, 2021(4), M1295. [Link]
-
Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. (2026). ChemRxiv. [Link]
-
Phillips, M. A., et al. (2015). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of medicinal chemistry, 58(18), 7574-7589. [Link]
-
Hein, C. D., et al. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 38(11), 3065-3076. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
-
Copper(ii) accelerated azide–alkyne cycloaddition reaction using mercaptopyridine-based triazole ligands. (2019). New Journal of Chemistry. [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). ARKIVOC. [Link]
-
Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization... (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. (2018). ACS Catalysis, 8(11), 10584-10590. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). (n.d.). ResearchGate. [Link]
-
Lee, H., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of medicinal chemistry, 63(17), 9636-9654. [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (2024). MDPI. [Link]
-
The Chemistry of the Triazolopyridines: An Update. (2025). ResearchGate. [Link]
-
The Chemistry of[3][11][12]Triazolo[1,5- a] pyridines. (n.d.). Taylor & Francis Online. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. (2022). MDPI. [Link]
-
Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. (2025). GeneOnline News. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 884. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. bioengineer.org [bioengineer.org]
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- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction temperature for 6-amino triazolopyridine derivatives
Technical Support Center: 6-Amino Triazolopyridine Synthesis Topic: Optimizing Reaction Temperature for 6-Amino-[1,2,4]triazolo[1,5-a]pyridine Derivatives
Introduction: The Thermal Paradox
Welcome to the technical support hub for triazolopyridine synthesis. If you are working with 6-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives, you are likely facing a classic "Goldilocks" problem. The fusion of the triazole ring onto the pyridine core is governed by a delicate thermal equilibrium.
-
Too Cold: You isolate the kinetic product (the [4,3-a] isomer) or uncyclized hydrazide intermediates.
-
Too Hot: You risk oxidative degradation of the sensitive 6-amino moiety (often resulting in "black tar") or uncontrolled polymerization.
This guide moves beyond generic protocols to address the specific thermodynamic and kinetic levers you must pull to ensure high yield and regioselectivity.
Module 1: The Isomer Trap (Dimroth Rearrangement)
Q: I am seeing two distinct spots on my TLC with similar polarity. One disappears upon heating. What is happening?
A: You are likely observing the Dimroth Rearrangement .[1] In triazolopyridine synthesis, the reaction often produces the [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) first. This isomer is unstable and rearranges into the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine under heat or basic conditions.
The Mechanism: The rearrangement involves a ring-opening to a diazo-intermediate followed by a rotation and recyclization.[2] This process is strictly temperature-dependent.
-
< 80°C: Favors Kinetic Product ([4,3-a]).
-
> 120°C: Favors Thermodynamic Product ([1,5-a]).
Troubleshooting Protocol: If you isolate the wrong isomer (checked via NMR—the C3-H proton in [1,5-a] is typically deshielded compared to [4,3-a]), do not discard it.
-
Resuspend the solid in a high-boiling solvent (e.g., Dioxane or Toluene).
-
Add a catalytic base (e.g., 10 mol% KOH or Et3N).
-
Reflux (110–120°C) for 2–4 hours.
-
The kinetic isomer will convert to the desired [1,5-a] scaffold.
Figure 1: The Dimroth Rearrangement pathway.[1] Thermal energy drives the equilibrium toward the stable [1,5-a] isomer.
Module 2: Microwave vs. Conventional Heating
Q: My yields are inconsistent (30–60%) using oil baths. Should I switch to microwave irradiation?
A: Yes. For 6-amino derivatives, microwave synthesis is superior. The 6-amino group is electron-donating, which increases the electron density of the pyridine ring. While this aids nucleophilicity, it also makes the ring susceptible to oxidative side reactions during prolonged heating. Microwave irradiation reduces reaction time from hours to minutes, minimizing thermal degradation.
Comparative Data: Synthesis of 6-amino-triazolopyridine
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (Dedicated Reactor) |
| Temperature | 110°C (Reflux) | 140°C (Fixed Internal Temp) |
| Time | 12 – 24 Hours | 15 – 30 Minutes |
| Solvent | Toluene / Xylene | Ethanol / Water / Acetonitrile |
| Yield (Avg) | 45 – 60% | 85 – 93% |
| Purity | Requires Column Chromatography | Often requires only recrystallization |
| Risk | High (Oxidation of amine) | Low (Short exposure) |
Optimized Microwave Protocol:
-
Vessel: 10 mL sealed microwave vial.
-
Solvent: Ethanol (polar solvents couple better with microwaves).
-
Settings:
-
Target Temp: 140°C
-
Hold Time: 20 min
-
Pre-stirring: 30 sec
-
Power: Dynamic (Max 200W)
-
-
Workup: Cool to 0°C. The product often precipitates directly.
Module 3: Protecting the 6-Amino Group
Q: The reaction mixture turns into a black tar. Is the amino group interfering?
A: Likely, yes.[3] Free primary amines on the pyridine ring are prone to oxidation at the high temperatures required for cyclization (120°C+).
Diagnosis:
-
Black/Dark Brown Mixture: Indicates oxidative polymerization (tarring).
-
Low Mass Balance: Starting material is consumed, but product yield is low.
Solution Strategy: You have two options to bypass this thermal instability.
Option A: The Nitro Precursor Route (Recommended) Perform the high-temperature cyclization before forming the amine.
-
Start with 2-hydrazino-5-nitropyridine .
-
Perform cyclization (120°C) to form 6-nitro-[1,2,4]triazolo[1,5-a]pyridine . The nitro group is electron-withdrawing, stabilizing the ring against oxidation.
-
Reduce the nitro group to the amine (H2/Pd-C or Fe/NH4Cl) at mild temperatures (RT to 60°C).
Option B: Inert Atmosphere If you must cyclize the amine-bearing precursor directly:
-
Degas solvents thoroughly (sparge with Argon for 15 mins).
-
Run the reaction under a strict Nitrogen/Argon balloon.
-
Add an antioxidant scavenger (e.g., BHT, 1 mol%) if radical polymerization is suspected.
Module 4: Scalability & Flow Chemistry
Q: We are moving from mg to gram scale. Can we maintain the temperature profile?
A: Batch scaling of triazolopyridines is dangerous due to exotherms. The cyclization is exothermic. In a large reactor, heat accumulation can trigger a runaway reaction or massive tarring.
Recommendation: Continuous Flow Reactor Flow chemistry allows you to superheat solvents (above boiling point) safely due to back-pressure regulators, achieving the "Microwave Effect" on a large scale.
Flow Protocol Setup:
-
Reactor Coil: Stainless steel or PFA (10–20 mL volume).
-
Temperature: 150°C.
-
Pressure: 250 psi (to keep Ethanol liquid at 150°C).
-
Residence Time: 10 minutes.
Figure 2: Continuous flow setup for scalable, high-temperature cyclization without thermal degradation.
References
-
Microwave-Mediated Synthesis: Almy, A. et al.[3][4][5] "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles." Molecules, 2024, 29(4), 894.[3][5]
-
Dimroth Rearrangement Mechanisms: Elattar, K.M. et al. "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry, 2025.
-
Flow Chemistry Optimization: Sutton, P.W. et al. "Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing." Eur. J. Org.[3][6][7] Chem., 2024.[3][5][7][8]
-
Metal-Free Protocols: Gomha, S.M. et al.[9] "A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis."[10] RSC Advances, 2020, 10, 15807-15817.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 10. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Executive Safety Summary: The "Unknown" Protocol
Compound: 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Chemical Class: Fused Triazolopyridine / Aromatic Amine Primary Hazard Classification: Control Band 4 (High Potency / Unknown Toxicity)
As a Senior Application Scientist, I must emphasize a critical operational reality: Specific toxicological data for this intermediate is likely sparse or non-existent in public registries. It is a specialized building block, often used in the synthesis of p38 MAP kinase inhibitors or other bioactive scaffolds.
Therefore, you must not rely on standard "low hazard" protocols. You must apply Control Banding principles, treating this substance as a potential respiratory sensitizer , genotoxin , and skin irritant until empirical data proves otherwise. The fused aromatic amine structure structurally resembles known DNA intercalators and sensitizers.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the "Why" based on chemical structure analysis (Read-Across Logic):
| Structural Feature | Associated Risk | Operational Implication |
| Primary Amine (-NH₂) | Chemical burns, severe eye damage, respiratory sensitization. | Zero skin contact policy. High-efficiency particulate filtration required. |
| Fused Triazolopyridine | Planar structure often associated with DNA intercalation (potential mutagenicity). | Double-gloving and containment are non-negotiable. |
| Physical State (Solid) | Fine dust generation during weighing; electrostatic accumulation. | Inhalation is the primary exposure route. |
| Nitrogen Rich | Potential thermal instability if mixed with strong oxidizers or acids. | Segregated waste streams are mandatory. |
PPE Matrix: The Defense System
Do not use generic "lab safety" rules. Use this targeted protection matrix designed for high-potency intermediates .
A. Respiratory Protection (The Critical Barrier)[1]
-
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
PPE Overlay:
-
Routine Handling (In Hood): Surgical mask is insufficient. No extra respiratory PPE is needed if the sash is at the correct height.
-
Spill Cleanup / Outside Hood: Full-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.
-
Why? The amine group can react with moisture in mucous membranes; the OV filter protects against any solvent vapors used during dissolution.
-
B. Dermal Protection (Glove Permeation Logic)
-
Material: Nitrile is the baseline, but thickness matters.
-
Configuration: Double Gloving is mandatory.
-
Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color, e.g., orange/white) to act as a breach indicator.
-
Outer Glove: 5-8 mil (0.12 - 0.20 mm) Nitrile or Neoprene (Dark color, e.g., purple/blue).
-
Protocol: Change outer gloves immediately upon splash or every 60 minutes. Change inner gloves every 4 hours.
-
-
Causality: Aromatic amines can permeate thin nitrile in <15 minutes. The air gap between two gloves increases breakthrough time significantly.
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable for powders that can drift around side shields.
-
Body: Tyvek® lab coat or back-closing gown (disposable) over standard cotton lab coat.
-
Why? Cotton absorbs and holds powders against the skin. Tyvek repels particulates.
-
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the operation state.
Figure 1: Decision logic for PPE selection based on engineering control availability. Note that lack of a fume hood triggers "High Risk" protocols immediately.
Operational Protocol: Step-by-Step
This workflow is designed to prevent cross-contamination and static discharge .
Phase 1: Preparation
-
Static Check: Place an ionizing fan or anti-static bar inside the hood. Triazolopyridines are organic solids and will accumulate static charge, causing "powder fly."
-
Barrier Setup: Place a disposable absorbent pad (plastic side down) on the hood surface. This captures micro-spills and allows for easy disposal.
Phase 2: Weighing & Transfer
-
Don PPE: Put on inner gloves, then Tyvek sleeves/coat, then outer gloves. Ensure the outer glove cuff covers the sleeve.
-
Transfer: Use a disposable spatula. Do not use metal spatulas if the compound is potentially shock-sensitive (precautionary).
-
Dissolution: Add solvent (e.g., DMSO, Methanol) to the powder, not powder to the solvent, to minimize dust clouds.
-
Caution: Amines are basic. If dissolving in acidic media, expect an exotherm. Cool the receiving vessel.
-
Phase 3: Decontamination
-
Wipe Down: Wipe the exterior of the weighing vessel with a solvent-dampened Kimwipe before removing it from the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Visualization: Safe Weighing Workflow
Figure 2: Linear workflow for weighing to prevent particulate migration outside the containment zone.
Waste Disposal & Emergency Response
Disposal (Segregation is Vital)
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Solid Toxic/Cytotoxic" bin. Do not mix with general trash.
-
Liquid Waste:
-
Segregate into "Basic Organic Waste" streams.
-
Do NOT mix with oxidizing acids (Nitric, Perchloric) or active anhydrides. The amine functionality can react violently or form unstable salts.[1]
-
Label clearly: "Contains this compound - TOXIC / IRRITANT."
-
Emergency Spills (< 5g)
-
Evacuate the immediate area for 15 minutes to let dust settle.
-
Don Full-face respirator (P100) and double gloves.
-
Cover spill with a solvent-dampened pad (Ethanol or Acetone) to prevent dust generation. Do not dry sweep.
-
Collect pads into a sealed bag and treat as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2][3][4] National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[3][5][6] OSHA 3404-11R. [Link]
-
Naumann, B. D., et al. (1996). Performance-Based Exposure Control Limits for Pharmaceutical Active Ingredients.[7][8] American Industrial Hygiene Association Journal. (Foundational text for Control Banding in Pharma). [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). The NIOSH Pocket Guide to Chemical Hazards. (Used for "Read-Across" logic regarding Pyridine/Amines). [Link]
Sources
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version by National Research Council | Goodreads [goodreads.com]
- 4. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google ブックス [books.google.co.jp]
- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Control banding - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
